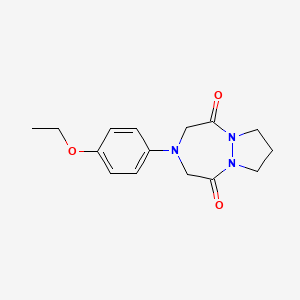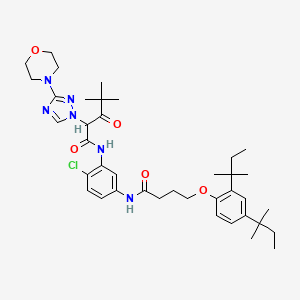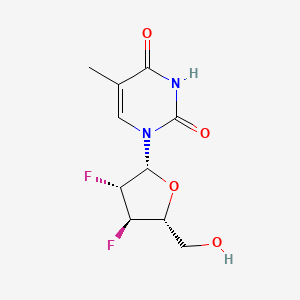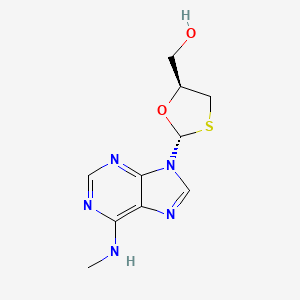
(2R,5R)-N6-Methyl-9-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)adenine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxathiolane N6-MeA-alpha is a compound that combines the structural features of oxathiolane and N6-methyladenosine Oxathiolane is a sulfur-containing heterocycle, while N6-methyladenosine is a modified nucleoside found in RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing oxathiolane involves the reaction of chloroacetic acid, vinyl acetate, and sodium thiosulfate in water . This reaction forms the oxathiolane ring through sulfenyl chloride chemistry.
. This approach allows for the stereoselective formation of the desired nucleoside analogue.
Industrial Production Methods
Industrial production of oxathiolane N6-MeA-alpha may involve optimizing the synthetic routes to ensure high yield and purity. This can include the use of dynamic kinetic resolution to achieve optically pure intermediates . Additionally, the use of low-cost and widely available starting materials can help reduce production costs and improve scalability .
Chemical Reactions Analysis
Types of Reactions
Oxathiolane N6-MeA-alpha can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the oxathiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to the corresponding sulfides.
Substitution: The oxathiolane ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxathiolane ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Oxathiolane N6-MeA-alpha has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying sulfur-containing heterocycles.
Biology: The compound is studied for its potential role in RNA modification and regulation, particularly in the context of N6-methyladenosine.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of viral infections and cancer
Industry: It can be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of oxathiolane N6-MeA-alpha involves its interaction with specific molecular targets and pathways. In the context of RNA modification, N6-methyladenosine plays a crucial role in regulating gene expression by affecting RNA splicing, export, translation, and stability . The oxathiolane ring may enhance the stability and bioavailability of the compound, making it more effective in its biological functions.
Comparison with Similar Compounds
Similar Compounds
Lamivudine: An antiviral drug that contains an oxathiolane ring and is used to treat HIV and hepatitis B infections.
Emtricitabine: Another antiviral drug with a similar structure to lamivudine, used in the treatment of HIV.
Uniqueness
Oxathiolane N6-MeA-alpha is unique due to the combination of the oxathiolane ring and the N6-methyladenosine moiety. This dual functionality allows it to participate in a wider range of chemical and biological processes compared to other similar compounds .
Properties
CAS No. |
145986-37-4 |
|---|---|
Molecular Formula |
C10H13N5O2S |
Molecular Weight |
267.31 g/mol |
IUPAC Name |
[(2R,5S)-2-[6-(methylamino)purin-9-yl]-1,3-oxathiolan-5-yl]methanol |
InChI |
InChI=1S/C10H13N5O2S/c1-11-8-7-9(13-4-12-8)15(5-14-7)10-17-6(2-16)3-18-10/h4-6,10,16H,2-3H2,1H3,(H,11,12,13)/t6-,10+/m0/s1 |
InChI Key |
OMYQVAATEBTUOQ-QUBYGPBYSA-N |
Isomeric SMILES |
CNC1=C2C(=NC=N1)N(C=N2)[C@@H]3O[C@H](CS3)CO |
Canonical SMILES |
CNC1=C2C(=NC=N1)N(C=N2)C3OC(CS3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


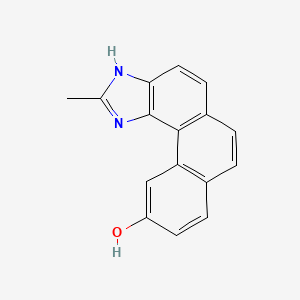
![6,10-dimethyl-2,4,6,10,12-pentazatricyclo[7.3.0.03,7]dodeca-1,3(7),4,8,11-pentaene](/img/structure/B12804022.png)

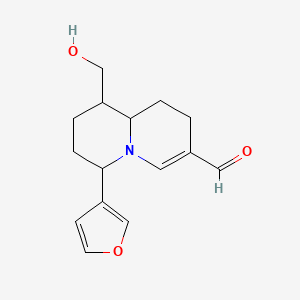
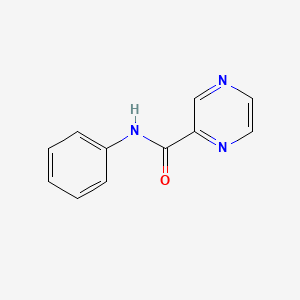
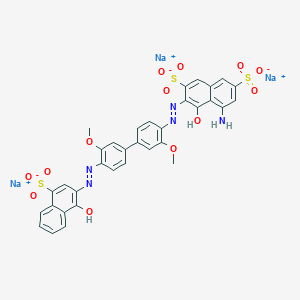
![4-methyl-14-phenyl-3-oxatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2(7),4,8,10,12,15,17-octaen-6-one](/img/structure/B12804044.png)

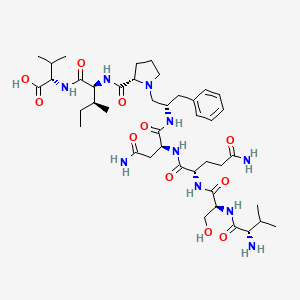
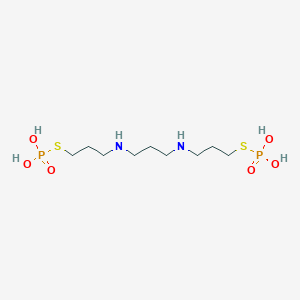
![[4-(4-Iodo-benzoyl)-piperazin-1-yl]-(4-iodo-phenyl)-methanone](/img/structure/B12804055.png)
